Methyl 2-amino-5-pentylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-pentylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position, a pentyl group at the 5-position, and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-pentylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of a thioglycolic acid derivative with an α,β-acetylenic ester under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-pentylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-pentylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of biological pathways and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-pentylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methylthiophene-3-carboxylate
- Methyl 2-amino-5-phenylthiophene-3-carboxylate
- Methyl 2-amino-5-ethylthiophene-3-carboxylate
Uniqueness
Methyl 2-amino-5-pentylthiophene-3-carboxylate is unique due to the presence of the pentyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its potential as a drug candidate by improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-6-8-7-9(10(12)15-8)11(13)14-2/h7H,3-6,12H2,1-2H3 |
InChI Key |
DXNHEGVBJBAPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(S1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.